Zinniol
Description
Historical Context of Zinniol Discovery and Early Research
The discovery of this compound is intrinsically linked to the study of phytopathogenic fungi, specifically species belonging to the genus Alternaria. This compound (chemical formula C₁₅H₂₂O₄, mass 266.152±0 dalton) was identified as a metabolite produced by several Alternaria species. nih.gov Early research in the 1980s established its production by fungi such as Alternaria dauci, Alternaria tagetica, Alternaria cichorii, Alternaria porri, Alternaria solani, Alternaria carthami, and Alternaria zinniae. nih.gov
Initial investigations highlighted this compound's phytotoxic properties. For instance, studies in 1981 demonstrated the production of this compound by Alternaria dauci and its phytotoxic impact on carrots (Daucus carota). Similarly, research in 1983 reported this compound's production by Alternaria tagetica and its phytotoxic effect on Tagetes erecta. These early findings led to the general understanding that this compound was a non-host specific toxin (nHST) potentially involved in the pathogenicity of Alternaria species in plants.
Relevance in Contemporary Chemical Biology and Agricultural Sciences
In contemporary chemical biology and agricultural sciences, this compound's relevance continues to be explored, although the understanding of its precise role in plant-fungus interactions has evolved. This compound is categorized as a non-host specific toxin, meaning its toxic effects are not limited to a specific host plant species but can affect a broader range of plants.
The broader context of Alternaria toxins in agricultural sciences highlights that these fungi produce a diverse array of low molecular weight secondary metabolites, which are often classified as either host-selective toxins (HSTs) or non-host-selective toxins (nHSTs). While HSTs are crucial virulence factors for specific host-pathogen interactions, nHSTs like this compound are thought to contribute to symptom development and pathogen proliferation but are not always essential for disease establishment. This compound's continued study contributes to the comprehensive understanding of fungal secondary metabolites and their complex roles in plant pathology and chemical ecology.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₂O₄ | nih.gov |
| Molar Mass | 266.33 g/mol (266.15180918 Da) | |
| PubChem CID | 87317 | nih.gov |
| Classification | Methoxybenzene, Non-host specific toxin |
Table 2: Alternaria Species Reported to Produce this compound
| Alternaria Species | Associated Plant Host (if specified in discovery) | Source |
| Alternaria cichorii | - | nih.gov |
| Alternaria porri | - | nih.gov |
| Alternaria solani | - | nih.gov |
| Alternaria tagetica | Tagetes erecta | nih.gov |
| Alternaria carthami | - | nih.gov |
| Alternaria zinniae | - | nih.gov |
| Alternaria dauci | Daucus carota (Carrot) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(hydroxymethyl)-3-methoxy-4-methyl-5-(3-methylbut-2-enoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-10(2)5-6-19-14-7-12(8-16)13(9-17)15(18-4)11(14)3/h5,7,16-17H,6,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMQPTRUYCCSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1OC)CO)CO)OCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170425 | |
| Record name | Zinniol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17811-28-8 | |
| Record name | Zinniol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17811-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinniol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017811288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinniol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zinniol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINNIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XM821R13R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Production of Zinniol
Fungal Origin and Distribution in Microorganisms
Zinniol is recognized as a non-host selective phytotoxin, widely distributed among specific fungal genera. thegoodscentscompany.comfishersci.cascience.gov
This compound was first characterized in 1968 as a major phytotoxic metabolite of Alternaria zinniae. nih.govnih.govmdpi.com Subsequent research has identified its production across a range of other pathogenic Alternaria species. Studies have demonstrated that Alternaria carthami, A. macrospora, A. porri, A. solani, A. tagetica, and an unclassified isolate from Phaseolus vulgaris are capable of producing this compound in vitro. nih.govnih.gov Conversely, Alternaria brassicae and a nonpathogenic isolate of A. zinniae did not yield this compound. nih.govnih.gov Furthermore, this compound was not detected in filtrates of Alternaria species characterized by the absence of large spores and long beaks, such as A. alternata, A. citri, and A. raphani. nih.govnih.gov
The quantity of this compound produced exhibits considerable variability, not only among different Alternaria species but also among distinct isolates of the same species and even between repeated experimental trials of a single isolate. nih.govnih.gov The consistent production of this compound by several Alternaria species and the relatively low metabolic cost associated with its biosynthesis suggest that this characteristic may be evolutionarily conserved in certain plant pathogenic Alternaria species, potentially indicating its importance in pathogenesis. nih.gov
Alternaria dauci, the causal agent of carrot leaf blight, is also known to produce this compound. thegoodscentscompany.comnih.govnih.gov However, recent investigations have raised questions regarding this compound's primary role as the sole phytotoxin responsible for the toxicity of A. dauci exudates, suggesting that other compounds, such as aldaulactone, may play a more significant role. thegoodscentscompany.comnih.govnih.gov One study specifically noted that A. dauci produces this compound only under anoxic conditions and that this compound did not exhibit toxicity to plant cells at physiological concentrations. nih.govnih.gov Similarly, no toxic reaction was observed in carrot embryogenic cultures treated with this compound at physiological concentrations. nih.gov
Alternaria solani has also been reported to synthesize this compound in culture, although often in trace amounts. Additionally, structurally related phytotoxins, including homothis compound and other this compound derivatives, have been isolated from A. solani.
Beyond the Alternaria genus, this compound production has been observed in other fungal species. Notably, Phoma macdonaldii, the causative agent of sunflower stem blight, is also a producer of this compound. science.gov
Fungal endophytes, microorganisms that inhabit the internal tissues of plants without causing apparent disease symptoms, are recognized for their capacity to produce a diverse array of secondary metabolites, including polyketides. Certain Alternaria species themselves can exist as endophytes. For instance, 7-dehydroxyl-zinniol, a this compound derivative, was isolated from an endophytic Alternaria solani strain found in the roots of Aconitum transsectum. Furthermore, this compound and its analogues, such as 8-zinniol methyl ether and arcopiniols A-C, have been identified from endophytic fungi like Arcopilus sp. YUD20001, which is associated with Gastrodia elata.
Biosynthetic Pathways and Precursors
The biosynthesis of this compound proceeds via polyketide pathways, a common route for the synthesis of complex secondary metabolites in fungi.
This compound possesses a pentasubstituted polyketide structure. thegoodscentscompany.com It is specifically classified as a normal tetraketide. Detailed 13C Nuclear Magnetic Resonance (NMR) studies have provided insights into its assembly, revealing that the aromatic moiety of this compound is constructed from a tetraketide unit. The characteristic orsellinic acid-type substitution pattern observed in this compound further supports the specific direction of its polyketide chain assembly. Polyketide synthases (PKS) enzymes are central to the biosynthesis of various secondary metabolites, including this compound, in Alternaria species. thegoodscentscompany.com
Isotopic labeling experiments have been instrumental in elucidating the precursors involved in this compound biosynthesis. 13C NMR studies of this compound produced by Alternaria solani confirmed that its aromatic core originates from a tetraketide precursor. The dimethylallyl group, another key component of this compound's structure, was found to be labeled in a manner consistent with its derivation from acetate (B1210297) via the mevalonic acid pathway. Further isotopic labeling with deuterium (B1214612) from [1-13C1, 2-2H3]acetate demonstrated that deuterium was significantly retained in the C-methyl groups and at positions 1, 6, and 8 of related compounds like macrosporin (B1222903) and altersolanol A, while being completely lost from the 3-position in altersolanol A. These findings collectively indicate that acetate serves as a crucial precursor in the polyketide biosynthesis of this compound.
Factors Influencing this compound Production
Several factors can significantly influence the production levels of this compound by fungi. As previously noted, the quantity of this compound produced varies considerably among different fungal species, individual isolates of the same species, and even between successive experimental trials involving the same isolate. nih.govnih.gov
Culture Conditions and Media Composition
Specific culture conditions and media formulations are critical for optimizing this compound production by fungal isolates. For instance, Alternaria zinniae, a known producer of this compound, can be maintained on a modified V-8 medium consisting of 5% V-8 vegetable juice (v/v) and 2% agar (B569324) (w/v) at 27°C under 5,200 lux fluorescent light on a 12-hour diurnal cycle to facilitate sporulation. nih.gov
For the actual production of this compound, a 2-cm diameter disk from a 2-week-old V-8 agar culture of A. zinniae is typically inoculated into a 125-ml flask containing 25 ml of a casamino acids-enriched medium. These cultures are then incubated without shaking at 24°C in the dark for 35 days. nih.gov Research on Alternaria dauci has indicated that this compound production is enhanced by a high carbon-nitrogen ratio in the culture medium. The presence of specific nitrogen sources, such as L-asparagine or carrot leaves, also increases this compound yield compared to nitrate. mims.com
More broadly, the secondary metabolite production in fungi, including toxins like this compound, is significantly affected by various culture parameters. These include the concentration of salts and other nutrients, the duration of incubation, the mode of growth (e.g., shaking or still cultures), and temperature. wikipedia.org Common media used for fungal cultivation aimed at secondary metabolite production include Potato Dextrose Broth (PDB) for liquid state fermentation (LSF) and rice medium for solid state fermentation (SSF). fishersci.sexenbase.org Additionally, factors such as pH and the inclusion of elicitors or epigenetic molecules can further modulate metabolite biosynthesis. wikipedia.org
Strain and Species Variability in Toxin Expression
This compound was initially identified from the phytopathogenic fungus Alternaria zinniae in 1967. thegoodscentscompany.comdsmz.de Since its initial discovery, this compound has been isolated from a diverse array of other fungal species. Notably, it is produced by several other Alternaria species, including A. dauci, A. tagetica, A. solani, A. cichorii, A. tomato, and A. tenuissima. thegoodscentscompany.commims.comnih.govwikipedia.orgciteab.com Beyond the Alternaria genus, Phoma macdonaldii, the causative agent of sunflower stem blight, has also been identified as a this compound producer. thegoodscentscompany.comwikidata.org Furthermore, an endophytic fungus, Arcopilus sp. YUD20001, associated with Gastrodia elata, has been found to produce this compound and its derivatives. mims.comwikipedia.org
There is considerable variability in this compound production among different strains and species. Not all isolates of a pathogen species will produce the toxin. For example, one nonpathogenic isolate of A. zinniae was unable to produce detectable levels of this compound. nih.gov This intraspecific variation in toxin content is a recognized phenomenon in toxigenic species. fishersci.ca The quantities of this compound detected in culture filtrates can vary significantly between different this compound-producing isolates of Alternaria species. nih.gov
The following table illustrates the variability in this compound quantities detected in culture filtrates from different Alternaria isolates:
| Species | Isolate | Highest this compound (µg) | Lowest this compound (µg) | Average this compound (µg) |
| A. carthami | S2 | 0 | 0 | 0 |
| A. carthami | S3 | 0 | 0 | 0 |
| A. dauci | 1 | 170 | 130 | 150 |
| A. dauci | 2 | 140 | 120 | 130 |
| A. dauci | 3 | 110 | 90 | 100 |
| A. zinniae | 1 | 120 | 100 | 110 |
| A. zinniae | 2 | 100 | 80 | 90 |
| A. zinniae | 3 | 0 | 0 | 0 |
| A. zinniae | 4 | 0 | 0 | 0 |
| A. zinniae | 5 | 0 | 0 | 0 |
| A. zinniae | 6 | 0 | 0 | 0 |
| A. alternata | 1 | 0 | 0 | 0 |
| A. alternata | 2 | 0 | 0 | 0 |
| A. alternata | 3 | 0 | 0 | 0 |
| A. alternata | 4 | 0 | 0 | 0 |
| A. alternata | 5 | 0 | 0 | 0 |
| A. citri | 1 | 0 | 0 | 0 |
| A. citri | 2 | 0 | 0 | 0 |
| A. citri | 3 | 0 | 0 | 0 |
| A. citri | 4 | 0 | 0 | 0 |
| A. citri | 5 | 0 | 0 | 0 |
| A. citri | 6 | 0 | 0 | 0 |
| A. solani | 1 | 0 | 0 | 0 |
| A. solani | 2 | 0 | 0 | 0 |
| A. solani | 3 | 0 | 0 | 0 |
| A. solani | 4 | 0 | 0 | 0 |
| A. solani | 5 | 0 | 0 | 0 |
| A. solani | 6 | 0 | 0 | 0 |
| A. radicina | 1 | 0 | 0 | 0 |
| A. radicina | 2 | 0 | 0 | 0 |
| A. radicina | 3 | 0 | 0 | 0 |
| A. radicina | 4 | 0 | 0 | 0 |
| A. radicina | 5 | 0 | 0 | 0 |
| A. radicina | 6 | 0 | 0 | 0 |
| A. porri | 1 | 0 | 0 | 0 |
| A. porri | 2 | 0 | 0 | 0 |
| A. porri | 3 | 0 | 0 | 0 |
| A. porri | 4 | 0 | 0 | 0 |
| A. porri | 5 | 0 | 0 | 0 |
| A. porri | 6 | 0 | 0 | 0 |
| A. cucumerina | 1 | 0 | 0 | 0 |
| A. cucumerina | 2 | 0 | 0 | 0 |
| A. cucumerina | 3 | 0 | 0 | 0 |
| A. cucumerina | 4 | 0 | 0 | 0 |
| A. cucumerina | 5 | 0 | 0 | 0 |
| A. cucumerina | 6 | 0 | 0 | 0 |
| A. alternata f.sp. lycopersici | 1 | 0 | 0 | 0 |
| A. alternata f.sp. lycopersici | 2 | 0 | 0 | 0 |
| A. alternata f.sp. lycopersici | 3 | 0 | 0 | 0 |
| A. alternata f.sp. lycopersici | 4 | 0 | 0 | 0 |
| A. alternata f.sp. lycopersici | 5 | 0 | 0 | 0 |
| A. alternata f.sp. lycopersici | 6 | 0 | 0 | 0 |
Note: Data extracted directly from Table 2 in source nih.gov. Isolates marked with '0' did not produce detectable this compound in the experiments. Isolates S2 and S3 for A. carthami also showed no detectable this compound production. nih.gov
This table highlights that this compound production is not universal even within species known to produce it, and quantitative output can vary significantly among producing isolates. nih.gov The differential regulation of toxin production can also occur in phylogenetically distinct strains. wikipedia.org
Biological Activities and Molecular Mechanisms of Action
Phytotoxicological Profile of Zinniol
This compound's phytotoxic effects manifest through distinct symptoms in both host and non-host plants, alongside its capacity to inhibit essential plant physiological processes.
Symptomatology in Host and Non-Host Plants
This compound induces symptoms in plants that closely resemble those caused by Alternaria fungal infections. These symptoms typically include severe wilting, shriveling of leaves and stems, browning of leaf veins, and chlorosis (yellowing) of the surrounding leaf tissue. nih.govnih.gov In marigold (Tagetes erecta), a common host for Alternaria tagetica, initial disease symptoms appear as dark-brown necrotic spots on stems, leaves, and flowers. Leaf spots are often encircled by chlorotic halos, which subsequently expand and coalesce, leading to widespread wilting, drying of leaves, and ultimately, plant death. Flower damage can be particularly severe, resulting in the complete darkening and shriveling of petals. nih.gov
This compound is not considered a host-selective phytotoxin, meaning its phytotoxic activity extends beyond the specific hosts of the producing fungus. It has been shown to cause injury to a broad spectrum of plants, including zinnia, cotton, okra, corn, tomato, watermelon, and sunflower. nih.gov Experimental applications of this compound (1000 ppm) to cut seedlings of various plants such as watermelon, squash, spinach, beet, tomato, oat, corn, pea, and bean resulted in complete wilting of the stem within 24 hours. nih.gov Observations also included browning and chlorosis in some plants, with notable responses in squash, which exhibited a white exudate, and beet, which showed a red pigment flowing from cut stems. nih.gov While zinnia leaf tips curled and shriveled at concentrations above 250 ppm, sunflowers demonstrated less sensitivity, showing minimal response below 500 ppm. nih.gov
However, some research suggests a more nuanced role for this compound in disease development. Studies using marigold cell cultures indicated that pure this compound might not be as markedly phytotoxic at the cellular level as concentrations known to induce necrosis in whole leaves of Tagetes erecta. Furthermore, its effects on cell membranes and DNA fragmentation were less pronounced compared to the crude lipophilic fraction derived from Alternaria tagetica culture filtrates. These findings have led to questions regarding this compound's singular significance in the A. tagetica–T. erecta interaction and its classification as a non-host selective phytotoxin in all contexts. nih.govwikipedia.orgwikipedia.org Similarly, this compound at 10 mM (approximately 3 mg/mL) was not found to be toxic to carrot embryogenic cultures. wikipedia.org
Inhibition of Plant Physiological Processes
This compound has a notable inhibitory effect on fundamental plant physiological processes. It significantly inhibits the germination of seeds from various species, including zinnia, tomato, lettuce, watermelon, and carrot. This inhibition is often accompanied by the blackening and withering of root tips. nih.gov
Cellular and Subcellular Targets in Plant Cells
This compound exerts its phytotoxic effects by interacting with specific cellular and subcellular components within plant cells.
A significant molecular mechanism of this compound involves its interaction with calcium (Ca²⁺) dynamics in plant cells. This compound binds to carrot protoplasts and isolated membranes in a saturable and reversible manner. This binding event stimulates the entry of calcium into the protoplasts. thegoodscentscompany.com
Interestingly, this compound can partially counteract the effects and binding of known calcium-channel blockers, such as desmethoxyverapamil and bepridil. thegoodscentscompany.com This suggests that while this compound influences calcium entry, its specific targets may differ from or overlap with those of conventional calcium-channel blockers. Studies on this compound-insensitive cell lines have shown that these cells retain their ability to bind calcium-channel blockers but lose some of their this compound-binding capacity and sensitivity, indicating the presence of both shared and distinct binding sites for this compound and channel blockers. thegoodscentscompany.com
Calcium channels play a pivotal role in plant signal transduction, where their opening leads to an increase in cytoplasmic Ca²⁺ concentration. The spatial and temporal variations in this calcium signal are crucial for eliciting specific physiological responses to diverse biotic and abiotic stimuli. nih.gov Calcium variations are recognized as one of the earliest events in plant-insect interactions, initiating long-distance signaling and converting local stimuli into systemic defense responses. nih.gov Furthermore, calcium signaling is intrinsically linked to the regulation of ion homeostasis within plant cells. nih.govuni.lu
The integrity of the cell membrane is a primary target of this compound's phytotoxicity. The drastic shriveling observed in plant stems exposed to this compound is indicative of a significant alteration in cell membrane permeability, which results in the leakage and loss of vital cell contents. nih.gov The rapid efflux of pigment from red beet stem tissue upon immersion in this compound solution provides direct evidence of this membrane disruption. nih.gov
Microscopic observations of Tagetes erecta cell cultures exposed to this compound have confirmed damage to cell membranes, although the extent of this damage was less severe than that induced by the crude lipophilic fraction from Alternaria tagetica. nih.gov Plant cell membranes are essential for maintaining distinct internal and external cellular environments and for regulating the selective passage of molecules based on their polarity and size. guidetopharmacology.org Many non-host-specific toxins produced by Alternaria species, including this compound, are known to negatively impact various cell organelles, with the plasma membrane being a key affected component. nih.gov
Programmed cell death (PCD) is a tightly regulated genetic pathway that plants utilize to selectively remove redundant or damaged cells. Beyond its role in development, PCD is also a crucial defense mechanism in response to biotic and abiotic stresses, exemplified by the hypersensitive response (HR) which restricts pathogen growth through localized cell death. nih.govgoogle.com
While the lipophilic fraction from Alternaria tagetica was shown to induce DNA fragmentation and cell death in Tagetes erecta cell cultures, the effects of pure this compound on DNA fragmentation were comparatively less intense. nih.gov This suggests that this compound alone might not be the sole or primary trigger for programmed cell death in all plant-pathogen interactions, particularly when compared to the synergistic effects of a broader spectrum of compounds present in crude fungal extracts. However, the general class of host-specific Alternaria toxins is known to cause cytotoxic and apoptotic cell death and to affect membrane permeability nih.govresearchgate.net, implying that this compound's impact on membrane integrity and ion homeostasis could contribute to cellular processes that, under certain conditions or in combination with other factors, might lead to or facilitate programmed cell death.
Host Specificity Re-evaluation and Non-Host Selective Toxin Classification
This compound is generally categorized as a non-host selective toxin (nHST) produced by various Alternaria species, including Alternaria zinniae, Alternaria porri, and Alternaria solani wikidata.orgfrontiersin.orgnih.govmdpi.com. Unlike host-selective toxins (HSTs) that are toxic only to specific host plants, nHSTs like this compound can affect a wide array of plants, irrespective of whether they are a natural host of the producing pathogen mdpi.comnih.gov.
This compound has been observed to induce severe shriveling in plant stems, browning of leaf veins, and chlorosis in surrounding leaf tissue cdnsciencepub.com. It also demonstrates an inhibitory effect on seed germination cdnsciencepub.com. The mechanism of its phytotoxic action is suggested to involve a direct alteration of cell membrane permeability, leading to the leakage of cell contents and subsequent tissue collapse cdnsciencepub.com.
However, the classification of this compound as a non-host selective phytotoxin has been questioned in some studies researchgate.net. For instance, in the interaction between Alternaria tagetica and Tagetes erecta (marigold), pure this compound did not exhibit marked phytotoxicity at concentrations that typically induce necrosis in leaves, suggesting its role in the infectious process might be less significant than previously assumed researchgate.net.
Cytotoxic Effects of this compound
This compound has demonstrated cytotoxic activity across various biological systems mdpi.comnih.gov. Its ability to induce cellular toxicity is a key aspect of its biological profile.
Research has indicated that this compound exerts cytotoxic effects on mammalian cell lines. Specifically, this compound was reported to exhibit cytotoxic activity in rat embryonic fibroblasts, with an inhibitory concentration 50% (IC₅₀) value of 264 µg·mL⁻¹ nih.gov. This finding highlights this compound's capacity to affect mammalian cellular viability.
Table 1: Cytotoxic Activity of this compound in Mammalian Cell Lines
| Cell Line | IC₅₀ (µg·mL⁻¹) | Reference |
| Rat Embryonic Fibroblasts | 264 | nih.gov |
Antimicrobial Properties
This compound possesses antimicrobial properties, though its activity can be considered weak in some contexts. Studies have shown that this compound exhibits weak inhibitory activity against certain fungi and bacteria cdnsciencepub.com. When tested using a sensi-disc technique, this compound showed no activity at 48.5 µg per disc but was weakly inhibitory to several Actinomycetes at a higher concentration of 485 µg per disc cdnsciencepub.com. It has also been broadly noted for its antibiotic and antifungal bioactivity biomarmt.com. Furthermore, a related compound, 7-dehydroxyl-zinniol, isolated from an endophytic isolate of Alternaria solani, displayed moderate antiviral activity against the hepatitis B virus nih.gov.
Other Bioactivities and Therapeutic Potential
Beyond its phytotoxic and cytotoxic effects, this compound's chemical structure, characteristic of phenolic compounds, suggests a broader range of potential biological activities ontosight.ai. These include antioxidant and anti-inflammatory properties ontosight.ai. Due to its structural similarities to other bioactive molecules, this compound is considered a potential lead compound for drug development ontosight.ai. Its antimicrobial attributes also suggest possible applications in agriculture for plant protection, as well as in the cosmetic industry for its antioxidant benefits ontosight.ai. However, further comprehensive research is necessary to fully elucidate this compound's therapeutic potential and its limitations ontosight.ai.
Zinniol Derivatives and Structure Activity Relationships
Naturally Occurring Zinniol Analogues
This compound, a phytotoxin with a pentasubstituted polyketide structure, is produced by several phytopathogenic fungi of the Alternaria genus researchgate.net. Research into the metabolites of these fungi has led to the discovery of a variety of naturally occurring analogues of this compound, expanding our understanding of this class of compounds.
Bioassay-guided purification of extracts from various Alternaria species has resulted in the isolation and identification of several novel this compound derivatives. From the culture filtrates of Alternaria tagetica, the fungus responsible for leaf spot disease in marigolds (Tagetes erecta), researchers have identified new phytotoxins such as 8-zinniol methyl ether and 8-zinniol acetate (B1210297). nih.gov Other novel metabolites isolated from the same source include 8-zinniol 2-(phenyl)ethyl ether and 7-zinniol acetate nih.gov.
Similarly, analysis of the organic extract from Alternaria solani led to the isolation of new phytotoxins structurally related to this compound, namely 2-(2",3"-dimethyl-but-1-enyl)-zinniol and another this compound methyl ether derivative nih.gov. The fungus Alternaria cichorii, a pathogen of Russian knapweed, has also yielded a series of this compound-related compounds, including four novel substances identified as zinnimidine, Z-hydroxyzinnimidine, zinnol, and zinndiol umt.edu.
The characterization of these novel compounds was accomplished through comprehensive spectroscopic analysis. Techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in elucidating their precise chemical structures nih.govacs.org. For instance, the presence of an additional methoxyl group in 8-zinniol methyl ether was confirmed by a characteristic three-proton singlet in its ¹H NMR spectrum and a corresponding carbon signal in its ¹³C NMR spectrum acs.org.
| Derivative Name | Fungal Source | Reference |
|---|---|---|
| 8-zinniol methyl ether | Alternaria tagetica, Alternaria solani | nih.govnih.gov |
| 8-zinniol acetate | Alternaria tagetica | nih.gov |
| 8-zinniol 2-(phenyl)ethyl ether | Alternaria tagetica | nih.gov |
| 7-zinniol acetate | Alternaria tagetica | nih.gov |
| 2-(2",3"-dimethyl-but-1-enyl)-zinniol | Alternaria solani | nih.gov |
| Zinnimidine | Alternaria cichorii | umt.edu |
| Z-hydroxyzinnimidine | Alternaria cichorii | umt.edu |
| Zinnol | Alternaria cichorii | umt.edu |
| Zinndiol | Alternaria cichorii | umt.edu |
The this compound family of compounds exhibits considerable structural diversity. Beyond the parent molecule, related phytotoxins isolated from Alternaria species include compounds like cichorine (B1196345) umt.edu. The structural modifications primarily involve substitutions on the core this compound framework. These variations include the addition of methyl ether, acetate, and phenyl)ethyl ether groups, as seen in the derivatives from A. tagetica and A. solani nih.govnih.gov.
This diversity stems from the biosynthetic pathways within the fungi, leading to a range of related molecules with varying degrees of phytotoxicity umt.edu. The core structure of this compound itself is a non-host selective phytotoxin, but the modifications observed in its analogues contribute to a spectrum of biological activities and potencies researchgate.net. The genus Alternaria produces a wide array of toxins, which can be broadly classified based on their chemical structures, and this compound and its derivatives represent a significant group within this arsenal (B13267) nih.gov.
Synthetic Approaches to this compound Derivatives
In addition to isolation from natural sources, chemical synthesis provides a means to obtain this compound derivatives for further study. These synthetic efforts are crucial for confirming the structures of naturally isolated compounds and for producing analogues for structure-activity relationship investigations.
A notable example is the laboratory synthesis of 8-zinniol methyl ether, a naturally occurring phytotoxin. This was achieved using the parent compound, this compound, as the starting material nih.govacs.org. The synthesis involved a key step of Jones oxidation of this compound, which yielded a mixture of isomeric phthalides and this compound anhydride (B1165640) as an intermediate product acs.org. This approach not only confirmed the proposed structure of the natural metabolite but also provided a route to produce this and other related compounds for biological testing acs.org. The ability to synthetically modify the this compound structure opens avenues for creating novel molecules that may not be accessible through natural biosynthetic pathways.
Structure-Activity Correlation Studies
Understanding the relationship between the chemical structure of this compound derivatives and their phytotoxic activity is essential for comprehending their role in plant-pathogen interactions acs.org. Studies evaluating both natural and synthetic this compound derivatives in leaf-spot bioassays on marigold (Tagetes erecta) leaves have provided key insights into these correlations nih.gov.
Research has indicated that the two hydroxymethyl groups present in the structure of the parent this compound molecule are critical for the full expression of its phytotoxic activity acs.org. Modifications to these groups, such as the formation of ethers or acetates, can modulate this activity. By preparing and testing a series of these derivatives, scientists can systematically probe the structural requirements for phytotoxicity acs.org. For example, the phytotoxic effects of isolated compounds from A. solani were evaluated by observing the necrosis they caused on potato leaves nih.gov. Such bioassays allow for a direct comparison of the potency of different analogues, helping to build a comprehensive picture of the structure-activity landscape for this class of compounds.
| Compound | Key Structural Feature | Observed Activity | Reference |
|---|---|---|---|
| This compound | Two hydroxymethyl groups | Considered essential for phytotoxic activity | acs.org |
| 8-zinniol methyl ether | Methyl ether at position 8 | Evaluated in leaf-spot bioassay; phytotoxic | nih.gov |
| 8-zinniol acetate | Acetate group at position 8 | Evaluated in leaf-spot bioassay; phytotoxic | nih.gov |
| 2-(2",3"-dimethyl-but-1-enyl)-zinniol | Substituted butenyl side chain | Causes necrosis on potato leaves | nih.gov |
Compound Index
| Compound Name |
|---|
| 2-(2",3"-dimethyl-but-1-enyl)-zinniol |
| 7-zinniol acetate |
| 8-zinniol 2-(phenyl)ethyl ether |
| 8-zinniol acetate |
| 8-zinniol methyl ether |
| Cichorine |
| Z-hydroxyzinnimidine |
| Zinndiol |
| This compound |
| This compound anhydride |
| Zinnimidine |
| Zinnol |
Analytical Methodologies for Zinniol Research
Isolation and Purification Techniques
The isolation and purification of Zinniol from natural sources, predominantly fungal culture filtrates, are critical initial steps for subsequent analytical studies. Various chromatographic methods are employed to achieve the necessary purity.
Chromatographic techniques are fundamental to separating this compound from other metabolites and media components. Thin-layer chromatography (TLC) is a commonly utilized method for both purification and identification of this compound apsnet.orgcdnsciencepub.com. Typical solvent systems for TLC include acetone-hexane-chloroform (1:1:1, v/v), hexane-acetone (3:1, v/v), or acetone-chloroform (1:1, v/v) apsnet.org. This compound spots on TLC plates can be visualized using staining reagents such as vanillin-sulfuric acid or anisaldehyde-sulfuric acid apsnet.org.
Gas-liquid chromatography (GLC) has also been extensively applied for the identification and quantification of this compound, sometimes after the compound has been chemically modified through silylation to enhance its volatility apsnet.orgapsnet.org. High-performance liquid chromatography (HPLC) is employed for retention time analysis, providing a precise measure of this compound's chromatographic behavior acs.org. For larger-scale purification, column chromatography, particularly over alumina, has been reported cdnsciencepub.com. Preparative TLC on silica (B1680970) gel is another technique used to obtain pure this compound from crude extracts researchgate.net. Initial extraction and partitioning steps often involve solvents like chloroform, ethyl acetate (B1210297), or benzene (B151609) to obtain crude organic fractions of varying polarities from culture filtrates apsnet.orgcdnsciencepub.comacs.orgresearchgate.net.
Structural Elucidation and Characterization Methods
Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about its atomic connectivity and spatial arrangement apsnet.orgcdnsciencepub.comacs.orgnih.gov. Both proton (¹H NMR) and carbon-13 (¹³C NMR) experiments are routinely performed.
Reported ¹H NMR data for this compound include characteristic signals for its various proton environments, as summarized in the table below apsnet.orgcdnsciencepub.com:
Table 1: Selected ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 1.71, 1.77 | Singlets | 3H each | =CMe₂ | apsnet.org |
| 2.13, 2.14 | Singlet | 3H | Aromatic Me | apsnet.orgcdnsciencepub.com |
| 3.21, 3.38 | Broad singlets | - | Hydroxyl protons | apsnet.org |
| 3.72, 3.73 | Singlet | 3H | -OMe | apsnet.orgcdnsciencepub.com |
| 4.49, 4.50 | Doublet | 2H | =C-CH₂-O | apsnet.orgcdnsciencepub.com |
| 4.61, 4.63, 4.69, 4.71 | Singlets | 2H each | -CH₂OH | apsnet.orgcdnsciencepub.com |
| 5.46 | Triplet | 1H | =CH- | apsnet.org |
| 6.65, 6.66 | Singlet | 1H | Aromatic | apsnet.orgcdnsciencepub.com |
Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning ¹³C NMR data and establishing the connectivity between different parts of the molecule, particularly in complex or dimeric this compound derivatives acs.orgnih.gov.
Mass spectrometry (MS) provides vital information regarding the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation apsnet.orgnih.gov. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely employed, allowing for the separation and subsequent mass analysis of this compound apsnet.orgnih.govnih.gov.
For chiral molecules, determining the absolute configuration (AC) is essential. Time-Dependent Density Functional Theory (TDDFT) calculations have emerged as a significant computational tool for this purpose researchgate.netresearchgate.net. Specifically, the TDDFT/Gauge-Invariant (Including) Atomic Orbital (GIAO) methodology is applied to calculate optical rotations in the transparent spectral region, offering a reliable approach to determine absolute configurations researchgate.netnih.gov. Furthermore, TDDFT can be used to predict and match experimental UV-vis absorption and circular dichroism (CD) spectra, which are highly sensitive to molecular chirality, thereby confirming the absolute configuration of this compound and its related compounds cmu.edunih.gov.
Detection and Quantification Techniques
Accurate detection and quantification of this compound are necessary for studying its production, distribution, and biological activity.
Chromatographic methods like TLC and GLC are not only used for purification but also for the detection and quantification of this compound in various samples apsnet.orgapsnet.org. A highly sensitive radioimmunoassay (RIA) has been developed for this compound, boasting a sensitivity of 0.14 ng/tube and excellent accuracy, making it suitable for determining toxin production during infection processes in plants nih.gov. Ultra-high performance liquid chromatography (UHPLC) analysis is also utilized for the detection of this compound in fungal extracts scispace.com. Beyond direct chemical detection, bioassays, such as leaf-spot assays, are frequently employed to detect the phytotoxic activity associated with this compound, serving as an indirect but effective method for its presence apsnet.orgapsnet.orgacs.orgresearchgate.net.
Compound Names and PubChem CIDs
Chromatography-Based Assays (e.g., TLC, GLC, UHPLC)
Chromatography remains a cornerstone in the analysis of complex chemical mixtures, including those containing this compound. While specific detailed applications of Thin Layer Chromatography (TLC) and Gas-Liquid Chromatography (GLC) for this compound research are not extensively documented in the provided context, these techniques are fundamental for the separation and preliminary identification of organic compounds based on their differential partitioning between a stationary and a mobile phase frontiersin.orgchromatographytoday.com.
Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (UHPLC-MS or UHPLC-HRMS), offers enhanced resolution, speed, and sensitivity for the analysis of chemical compounds frontiersin.orgchromatographyonline.comresearchgate.net. In the context of this compound research, UHPLC has been employed to analyze fungal exudates. For instance, in studies involving Alternaria dauci, UHPLC analysis was used to investigate the presence of phytotoxic compounds. Interestingly, this compound itself was not detected by UHPLC in toxic fungal extracts at physiological concentrations, suggesting that other potent phytotoxic compounds might be responsible for the observed toxicity in those specific extracts plos.org. This finding highlights the importance of comprehensive analytical approaches to fully characterize the phytotoxic profiles of fungal pathogens.
Immunological Assays (e.g., Radioimmunoassay)
Immunological assays provide highly sensitive and specific methods for detecting and quantifying compounds like this compound, even at very low concentrations. A notable example is the Radioimmunoassay (RIA) developed for the phytotoxic compound this compound tandfonline.com. This assay involves conjugating this compound to a carrier protein, such as bovine serum albumin, to elicit an immune response and produce specific antibodies in rabbits tandfonline.com.
The this compound RIA demonstrated high sensitivity, with a detection limit of 0.14 ng/tube. The assay also exhibited excellent accuracy, with within-assay and between-assay coefficients of variation reported to be less than 10% and 14%, respectively. Furthermore, negligible binding occurred when analogs of this compound were tested for cross-reactivity, indicating the assay's specificity tandfonline.com. This high accuracy allows for the determination of this compound production by the parasite during the infection process in ethanolic extracts of plants tandfonline.com.
Table 1: Performance Characteristics of this compound Radioimmunoassay (RIA) tandfonline.com
| Parameter | Value |
| Sensitivity | 0.14 ng/tube |
| Within-Assay CV | < 10% |
| Between-Assay CV | < 14% |
| Cross-Reactivity (Analogs) | Negligible binding |
Bioassay Systems for Activity Assessment
Bioassay systems are crucial for evaluating the biological activity and phytotoxicity of this compound, providing insights into its effects on various plant structures and cellular processes. These systems range from whole plant interactions to isolated cellular responses, offering different levels of complexity and detail.
Whole Plant Bioassays
Whole plant bioassays involve assessing the effects of this compound on intact plants, mimicking natural infection scenarios. Leaf-spot assays are a common type of whole plant bioassay used to evaluate the phytotoxic activity of this compound. In studies with susceptible marigold (Tagetes erecta) plants, both the lipophilic fraction from Alternaria tagetica culture filtrate and pure this compound have been shown to induce necrosis on leaves researchgate.netresearchgate.net.
Detached Organ and Tissue Bioassays
Detached organ and tissue bioassays offer a controlled environment to study the localized effects of this compound without the complexities of a whole plant system. Detached leaf bioassays are frequently used for this purpose unibz.itresearchgate.netresearchgate.netacs.org. In these assays, young, not fully expanded leaves are typically collected, slightly wounded, and inoculated with this compound or fungal culture supernatants unibz.itresearchgate.net. The development of symptoms, such as necrotic lesions, shrivelling, browning of leaf veins, and chlorosis, is then monitored over several days cdnsciencepub.comunibz.it.
Studies involving Alternaria species, known producers of this compound, have utilized detached apple leaves to test pathogenicity and toxin effects unibz.itacs.org. Similarly, detached leaves of various weeds like Convolvulus arvensis and Sonchus oleraceus have been used to assess the phytotoxic effects of Alternaria alternata extracts, which can contain this compound researchgate.net. These assays provide a rapid and cost-effective method for screening the phytotoxic potential of compounds and fungal extracts researchgate.netagromaroc.com.
Plant Cell Suspension Cultures for Cellular Response Analysis
Plant cell suspension cultures provide a simplified and homogeneous system to investigate the cellular and molecular responses to this compound, allowing for detailed analysis of cell viability, membrane integrity, and DNA integrity pjoes.com. These cultures offer advantages in studying basal cellular responses without the confounding factors of tissue differentiation mdpi.com.
Research has utilized cell cultures from Tagetes erecta (marigold) and Daucus carota (carrot) to evaluate this compound's effects at the cellular level plos.orgresearchgate.netresearchgate.net. Studies on Tagetes erecta cell cultures revealed that while this compound could decrease cell viability, particularly at higher concentrations (e.g., 0.10 and 0.15 mg/ml, causing 25% and 35% decrease respectively), its phytotoxicity was lower than expected compared to the effects of the crude lipophilic fraction from Alternaria tagetica researchgate.netresearchgate.net. The lipophilic fraction significantly decreased cell viability (60% decrease) and fresh mass (75% reduction) at 2.0 mg/ml researchgate.net. Furthermore, this compound's effects on cell membranes and DNA fragmentation were found to be less pronounced than those caused by the crude lipophilic fraction researchgate.net.
Table 2: Impact of this compound and Lipophilic Fraction on Tagetes erecta Cell Viability researchgate.net
| Treatment | Concentration (mg/ml) | Decrease in Cell Viability (%) |
| This compound (pure) | 0.10 | 25 |
| This compound (pure) | 0.15 | 35 |
| Lipophilic Fraction (A. tagetica) | 2.0 | 60 |
In carrot embryogenic cellular cultures, this compound at physiological concentrations did not induce a toxic reaction, even though a differential response to toxicity was observed between susceptible and partially resistant carrot genotypes when confronted with fungal exudates plos.org. Cytoplasmic esterase activity was measured as a marker of cell viability, and the differentiation of somatic embryos was analyzed to assess the plant response plos.org. These findings suggest that this compound might not be the sole or primary determinant of phytotoxicity in all Alternaria-plant interactions at the cellular level and emphasize the complexity of fungal phytotoxin mixtures plos.orgresearchgate.net.
Ecological and Pathological Significance of Zinniol
Role in Plant-Pathogen Interactions
In the context of plant diseases, zinniol is recognized as a key chemical weapon used by pathogenic fungi to facilitate infection and cause disease. Its production is considered an evolutionarily conserved trait among certain pathogenic fungal species, highlighting its importance in their ability to cause disease. apsnet.org
This compound functions as a virulence factor, a molecule that contributes to a pathogen's ability to cause disease. nih.gov Although not essential for the pathogen's survival, its presence enhances the severity of disease symptoms. nih.gov this compound is classified as a non-host-specific toxin (nHST), meaning it can elicit a toxic response in a broad array of plant species, not just the primary host of the fungus producing it. apsnet.orgnih.gov This contrasts with host-specific toxins that target a very narrow range of plants. apsnet.org
The production of this compound has been identified in numerous pathogenic, large-spored species of Alternaria, suggesting its importance in the pathogenic lifecycle of these fungi. apsnet.org The conservation of this trait may be due to the relatively low metabolic cost of its biosynthesis compared to other phytotoxins. apsnet.org Research has identified several fungal species as producers of this compound, which are often associated with significant agricultural diseases. bioaustralis.comapsnet.orgumt.edu
Table 1: Selected Fungal Pathogens Known to Produce this compound
| Fungal Species | Common Associated Disease(s) |
|---|---|
| Alternaria zinniae | Zinnia Leaf Spot bioaustralis.com |
| Alternaria dauci | Carrot Blight apsnet.org |
| Alternaria tagetica | Marigold Blight apsnet.org |
| Alternaria solani | Early Blight of Potato & Tomato apsnet.org |
| Alternaria porri | Purple Blotch of Onion apsnet.org |
| Alternaria carthami | Safflower Leaf Spot apsnet.org |
| Alternaria macrospora | Cotton Leaf Spot apsnet.org |
| Alternaria cichorii | Pathogen of Russian Knapweed umt.edu |
This compound is directly responsible for many of the visible symptoms observed in infected plants. bioaustralis.comscribd.com When applied in purified form to susceptible plants, this compound can replicate the symptoms caused by the fungal pathogen itself, confirming its role in disease development. researchgate.net The phytotoxic effects are concentration-dependent, with sensitivity observed in various host plants at concentrations ranging from 50 to 200 μg/ml. apsnet.org
The specific symptoms attributed to this compound's activity include:
Necrosis: The death of plant tissue, often appearing as spots or lesions on leaves. bioaustralis.com
Chlorosis: The yellowing of leaf tissue due to a lack of chlorophyll, frequently seen as halos around necrotic spots. bioaustralis.com
Browning of Leaf Veins: A discoloration that disrupts the vascular system of the leaf. bioaustralis.com
Stem Shriveling: A loss of turgor and structural integrity in the plant stem. bioaustralis.com
Lesions: Sunken and discolored areas on plant surfaces, such as on sunflower cultivars. bioaustralis.com
Table 2: Phytotoxic Symptoms Induced by this compound on Various Plants
| Host Plant | Observed Symptoms |
|---|---|
| Zinnia (Zinnia elegans) | Severe shriveling of stems, browning of leaf veins, chlorosis of surrounding leaf tissue. bioaustralis.com |
| Sunflower (Helianthus annuus) | Sunken and discolored lesions. bioaustralis.com |
| Carrot (Daucus carota) | Necrosis of leaves. bioaustralis.com |
| Marigold (Tagetes erecta) | Necrotic lesions on leaves. researchgate.net |
The mechanisms by which this compound overcomes or alters a plant's natural defenses are complex and not fully elucidated. However, research points to its ability to interfere with fundamental cellular processes. One key finding is that this compound stimulates the entry of calcium into plant protoplasts. researchgate.net Calcium is a critical secondary messenger in plant cells, involved in signaling a wide range of responses, including the activation of defense pathways against pathogens and the initiation of programmed cell death (PCD). nih.govmdpi.com By causing an influx of calcium, this compound may hijack these signaling pathways, potentially triggering a hypersensitive response—a form of localized PCD that plants use to halt the spread of pathogens—or otherwise disrupting the plant's coordinated defense strategy. nih.gov
However, some studies suggest that this compound's role as a primary phytotoxin may be overstated. Research on marigold cell cultures showed that pure this compound is not markedly toxic at concentrations that induce necrosis on whole leaves and that its effects on cell membranes and DNA fragmentation are less severe than those caused by the crude fungal extract from which it is isolated. researchgate.net This suggests that while this compound contributes to virulence, it may act in concert with other fungal metabolites to fully break down host resistance and cause disease. researchgate.net Therefore, its role may be more as a modulator that weakens the host, allowing other virulence factors to take effect.
Role in Endophytic Fungal Associations
Beyond its role in pathogenesis, this compound and its derivatives have also been isolated from endophytic fungi. researchgate.net Endophytes are fungi that live within the tissues of healthy plants, often in a symbiotic or commensal relationship, without causing any apparent disease. nih.gov The production of bioactive secondary metabolites by endophytes is common and can contribute to the host plant's defense against herbivores and other pathogens. nih.gov
The isolation of this compound and novel this compound derivatives, such as Arcopiniols A-C, from the endophytic fungus Arcopilus sp. demonstrates that this compound's production is not exclusive to pathogenic interactions. researchgate.net Furthermore, studies have shown that the production of this compound analogues can be induced by co-cultivating different endophytic fungi that share the same ecological niche. dntb.gov.ua This suggests that this compound may play a role in mediating interactions between different microbial species within the host plant. The exact function of this compound in these endophytic relationships is an area of ongoing research but may involve protecting the host plant or inhibiting competing microbes.
Table 3: Endophytic Fungi and this compound-Related Compounds
| Endophytic Fungus | Host Plant Association | This compound-Related Compounds Produced |
|---|---|---|
| Arcopilus sp. YUD20001 | Gastrodia elata | This compound, 8-zinniol methyl ether, Arcopiniol A, Arcopiniol B, Arcopiniol C. researchgate.net |
Environmental Fate and Impact
There is a significant lack of specific scientific literature detailing the environmental fate, persistence, and ecotoxicological impact of this compound. General principles of chemical degradation in the environment involve processes such as photolysis (breakdown by light) and hydrolysis (breakdown by water), as well as microbial biodegradation. up.ptmdpi.com Compounds that are highly persistent can accumulate in soil and water, potentially posing long-term risks. up.ptmdpi.com However, without specific studies on this compound, its environmental half-life, potential for bioaccumulation, and degradation pathways remain unknown. Research has not sufficiently addressed whether this compound persists in agricultural soils after the decomposition of infected plant matter or what its impact might be on soil microbiota and other non-target organisms.
Advanced Research Directions and Potential Applications
Omics Approaches in Zinniol Biosynthesis and Activity
The integration of "omics" technologies, such as transcriptomics and proteomics, provides powerful tools for deciphering the intricate pathways involved in this compound biosynthesis and understanding its mechanisms of action. semanticscholar.org, biorxiv.org, mdpi.com, nih.gov, nih.gov
Biotechnological Applications
The inherent biological activities of this compound, particularly its phytotoxic nature, position it as a compound with significant potential across various biotechnological applications. ontosight.ai, researchgate.net
Agri-Biotechnology (e.g., Bioherbicides, Plant Resistance Enhancement)this compound is recognized as a potent phytotoxin produced by several plant pathogenic fungi, including Alternaria cichorii, Alternaria porri, Alternaria solani, Alternaria tagetica, and Phoma macdonaldii.wikidata.org,researchgate.net,apsnet.orgIts capacity to induce dark brown necrotic spots on plant leaves at concentrations as low as 1 mM underscores its strong phytotoxic activity.researchgate.netThis characteristic makes this compound and its derivatives compelling candidates for the development of bioherbicides, which serve as environmentally friendly alternatives to synthetic chemical herbicides for effective weed control.bioone.org,researchgate.net,mdpi.comBioherbicides, often derived from microorganisms or their secondary metabolites, exert their effects by infecting and weakening weed species through mechanisms such as toxin secretion.nih.govThe utilization of this compound as a bioherbicidal agent could significantly contribute to sustainable agriculture by reducing reliance on chemical herbicides and mitigating the widespread development of herbicide-resistant weed populations.nih.gov,researchgate.net,mdpi.com
Moreover, understanding this compound's involvement in plant-pathogen interactions is critical for advancing strategies in plant resistance enhancement. This compound has been classified as a non-host selective toxin, implying its activity across a range of plant species. researchgate.net, apsnet.org Research into the mechanisms of plant partial resistance to necrotrophic pathogens, such as Alternaria dauci, frequently involves investigating the plant's responses to pathogen-produced toxins like this compound. researchgate.net By elucidating how plants perceive and respond to this compound, or how they metabolically detoxify it, novel strategies can be devised for developing crop cultivars with enhanced and durable resistance to this compound-producing pathogens. researchgate.net
Pharmaceutical and Industrial Prospects (e.g., Drug Lead Development, Cosmetics)Beyond its agricultural relevance, this compound demonstrates potential in the pharmaceutical and broader industrial sectors. The unique chemical structure of this compound suggests its utility as a promising lead compound for drug development, especially given its structural similarities to other known bioactive molecules.ontosight.aiWhile detailed information on specific pharmaceutical applications of this compound is currently limited, compounds with analogous structures have shown promise in this field.ontosight.aiFor instance, dehydroxyl-zinniol has been mentioned in the context of therapeutic applications, indicating the potential for this compound-related compounds in medicine.biochemjournal.comFurther research into this compound's diverse biological activities could uncover novel pharmacological properties.ontosight.ai
In the cosmetics industry, this compound's potential antioxidant properties could offer significant benefits for skincare products. ontosight.ai Natural compounds exhibiting antioxidant activity are increasingly sought after for their protective effects against oxidative stress, a key contributor to skin aging. ontosight.ai Exploring this compound's antioxidant capacity and its compatibility with various cosmetic formulations could lead to its innovative incorporation into new product lines for dermatological applications. ontosight.ai
Development of this compound-Based Research Tools
The distinct biological activities and well-defined chemical properties of this compound make it a suitable candidate for the development of novel research tools. Given its phytotoxic nature, this compound could serve as an invaluable chemical probe for studying plant-pathogen interactions, particularly in elucidating the mechanisms of both host-selective and non-host selective toxins. researchgate.net, apsnet.org Researchers could utilize this compound to investigate plant cellular responses to phytotoxins, including alterations in membrane integrity, metabolic perturbations, and the activation of defense signaling pathways. For example, this compound has been observed to stimulate calcium entry into plant protoplasts, indicating its utility as a tool for studying ion channel modulation and cellular signaling in plants. bioone.org
Furthermore, this compound or its chemically modified derivatives could be employed in high-throughput screening assays to identify plant genotypes with enhanced natural tolerance or resistance to this class of phytotoxins. researchgate.net Its well-characterized chemical structure also positions it as a potential analytical standard for various methods in plant pathology, facilitating the accurate detection and quantification of pathogen virulence factors in environmental or biological samples. apsnet.org Such this compound-based research tools would contribute to a deeper understanding of plant disease mechanisms and accelerate the development of more resilient crop varieties.
Challenges and Future Perspectives in this compound Research
Despite the promising aspects of this compound, several challenges must be addressed to fully realize its potential, shaping the future trajectory of research in this area.
Elucidating Biological Activities and Modes of Action: A significant challenge lies in fully understanding the precise biological activities and the underlying mechanisms of action of this compound and many other Alternaria toxins transcriptionfactor.orgwikipedia.org. The nuanced phytotoxic profile of this compound, for example, necessitates further investigation to clarify its exact role in plant-pathogen interactions and potential applications transcriptionfactor.orgwikipedia.orgnih.gov.
Overcoming Low Natural Yields: The natural abundance of this compound in its fungal sources is often low wikipedia.org. This limitation poses a considerable hurdle for large-scale production and comprehensive research. Future efforts will likely focus on:
Biosynthetic Pathway Elucidation: A deeper understanding of this compound's biosynthetic pathways is crucial. This knowledge could enable metabolic engineering of producing organisms to enhance yields or facilitate synthetic biology approaches for its production wikidata.orgwikipedia.org.
Alternative Production Methods: Exploring strategies such as fungal co-culture could offer novel avenues for increasing the yield of this compound and its analogues mybiosource.com.
Purification and Characterization: Crude extracts containing this compound often require extensive purification to isolate the specific active components responsible for observed biological effects. Developing more efficient and scalable purification methods is essential for further research and potential development wikipedia.org.
Structure-Activity Relationship Studies: A key future perspective involves conducting comprehensive structure-activity relationship (SAR) studies. By systematically modifying the this compound structure and evaluating the resulting biological activities, researchers can design and synthesize analogues with improved potency, selectivity, and stability for specific applications wikidata.orgsigmaaldrich.com.
Integration with Advanced Technologies: The application of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, combined with computational modeling, will be vital in characterizing this compound's interactions with biological targets and unraveling its complex mechanisms frontiersin.org.
The ongoing research into this compound aims to overcome these challenges, paving the way for its potential utilization in diverse fields, from novel pharmaceuticals to sustainable agricultural solutions.
Q & A
Q. What methods are recommended for detecting and quantifying zinniol in fungal cultures?
this compound detection and quantification require advanced analytical techniques. Tandem ultra-high-performance liquid chromatography-mass spectroscopy (UHPLC-ESI-MS) is the gold standard, as validated in studies analyzing Alternaria dauci cultures. Key parameters include:
- Chromatographic column : Agilent Zorbax Eclipse Plus C18 reversed-phase (2.1 × 100 mm, 5 μm) .
- Mobile phase : Gradient of Milli-Q water and LC–MS grade acetonitrile.
- Detection : PDA detector (200–500 nm) with triple-stage quadrupole mass spectrometer .
- Sensitivity : Detection limits as low as 0.05 mg mL⁻¹, with quantification accuracy confirmed via standard calibration curves .
Note : Ensure fungal cultures are grown under anoxic conditions to induce this compound production, as aerobic conditions may yield undetectable levels .
Q. How stable is this compound in experimental media, and how should researchers account for this in long-term studies?
this compound exhibits high stability in Gamborg B5 medium (pH 5.8) with minimal degradation (<2%) over one week at 22°C, confirmed via HPLC . However, stability varies with solvent:
Methodological recommendation : Pre-test this compound stability in specific media/solvents using HPLC or UHPLC-MS before designing long-term exposure experiments. Include stability data in supplementary materials to ensure reproducibility .
Q. What concentration ranges of this compound are physiologically relevant in plant-pathogen interaction studies?
Prior studies used supraphysiological concentrations (150 mM–1 mM) to assess toxicity, but recent work highlights lower thresholds:
- Non-toxic threshold : ≤10 mM in carrot embryogenesis assays .
- Phytotoxic threshold : 500 mM disrupts cell membrane integrity and blocks embryogenesis in susceptible cultivars .
Table 1 : this compound Concentration Effects on Carrot Cells
| Concentration | Effect on Embryogenesis | Esterase Activity |
|---|---|---|
| 0.025 mM | No impact | Unchanged |
| 10 mM | Reduced in H1 cultivar | Slight decrease |
| 500 mM | Complete inhibition | Debris formation |
| Source: |
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound's role in plant-pathogen interactions?
Discrepancies arise from:
- Concentration-dependent effects : Low this compound levels (≤10 mM) may act as elicitors, enhancing esterase activity in resistant cultivars (e.g., Bolero, I2), while higher doses are toxic .
- Culture conditions : this compound production in A. dauci is strain-dependent and requires anoxic growth conditions (e.g., 5 mM detected in 12-day anoxic cultures) .
- Host specificity : Resistant carrot cultivars (e.g., K3) show no embryogenesis inhibition even at 500 mM, suggesting cellular resistance mechanisms .
Recommendation : Use standardized fungal strains and culture conditions, and pair this compound treatments with fungal organic extracts to mimic natural interactions .
Q. What experimental designs are optimal for assessing this compound's dual role as a toxin and defense elicitor?
A dual-phase approach is critical:
- Toxicity screening :
-
Apply this compound (0.025–500 mM) to cell suspensions.
-
Assess membrane integrity via FDA/PI dual staining and embryogenesis capacity over 14 days .
2. Elicitor activity : -
Measure esterase activity kinetics (fluorescence assays using FDA) in resistant vs. susceptible cultivars .
-
Correlate activity with defense gene expression (e.g., PR proteins) .
Key finding : In resistant cultivars, esterase activity increases post-exposure, suggesting metabolic mobilization for defense .
Q. How should researchers address the presence of unidentified phytotoxic compounds in fungal extracts alongside this compound?
A. dauci organic extracts contain hydrophobic metabolites 5x more toxic than this compound, necessitating:
- Fractionation : Separate extracts via HPLC and test individual fractions for phytotoxicity .
- Metabolomic profiling : Use high-resolution MS to identify co-eluting compounds .
- Comparative assays : Compare effects of pure this compound vs. crude extracts to isolate contributions of unknown toxins .
Critical step : Include negative controls (e.g., solvent-only treatments) and validate findings across multiple cultivars .
Data Contradiction Analysis
Q. Why do some studies report this compound as non-toxic at physiological concentrations, while others identify it as a key virulence factor?
Contradictions stem from:
- Contextual toxicity : this compound’s toxicity is host- and concentration-dependent. For example, 10 mM is non-toxic to carrot embryos but inhibits sunflower cell growth .
- Experimental timelines : Toxicity in carrot cells manifests only after 14 days of exposure, highlighting the need for extended observation periods .
- Synergistic effects : this compound may potentiate other fungal toxins (e.g., alternariol), which are rarely analyzed in isolation .
Resolution : Use combinatorial treatment assays and multi-omics approaches to dissect synergistic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
